
1-Nitrosopyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitrosopyridin-1-ium is a chemical compound with the molecular formula C₅H₅N₂O⁺ It is a nitroso derivative of pyridine, characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the pyridine ring
準備方法
The synthesis of 1-Nitrosopyridin-1-ium typically involves the nitrosation of pyridine derivatives. One common method includes the reaction of pyridine with nitrosating agents such as sodium nitrite (NaNO₂) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the desired nitroso compound.
Industrial production methods for this compound may involve more scalable processes, including continuous flow reactions and the use of automated systems to maintain precise reaction conditions. These methods aim to optimize yield and purity while minimizing the production of by-products.
化学反応の分析
1-Nitrosopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitroso group to an amino group (-NH₂), resulting in the formation of aminopyridine derivatives.
Substitution: The nitroso group can be substituted by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Nitrosopyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-cancer and anti-microbial agents.
Industry: In industrial settings, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Nitrosopyridin-1-ium involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
1-Nitrosopyridin-1-ium can be compared to other nitroso derivatives of heterocyclic compounds, such as 1-Nitrosopiperidine. While both compounds share the nitroso functional group, their chemical behavior and applications can differ significantly due to the differences in their ring structures. For example, 1-Nitrosopiperidine is more commonly studied for its potential carcinogenic properties, whereas this compound is explored for its broader range of applications in chemistry and biology.
Similar compounds include:
- 1-Nitrosopiperidine
- 1-Nitrosopyrrolidine
- 1-Nitrosoimidazole
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in scientific research.
特性
CAS番号 |
45590-75-8 |
|---|---|
分子式 |
C5H5N2O+ |
分子量 |
109.11 g/mol |
IUPAC名 |
1-nitrosopyridin-1-ium |
InChI |
InChI=1S/C5H5N2O/c8-6-7-4-2-1-3-5-7/h1-5H/q+1 |
InChIキー |
ZPCBORZKRDLVOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C=C1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


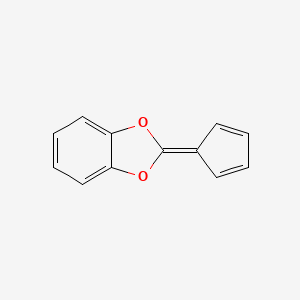
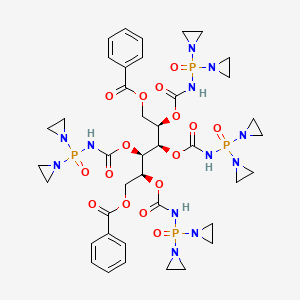
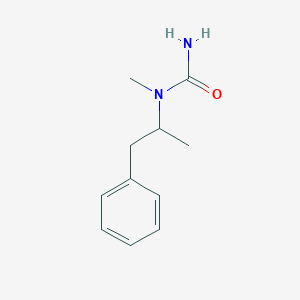
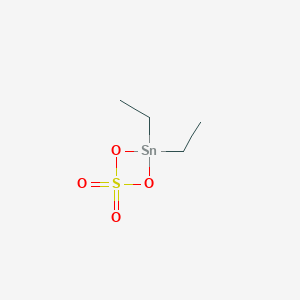
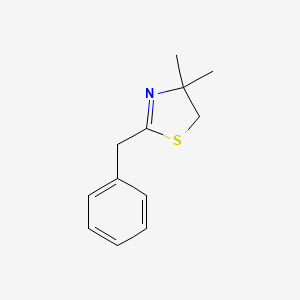

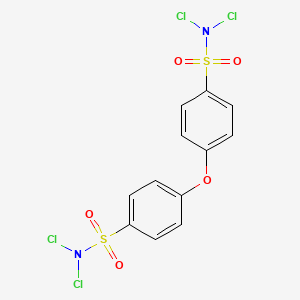
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)

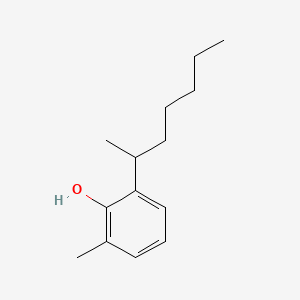
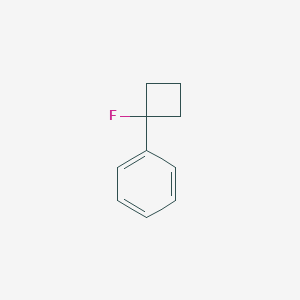
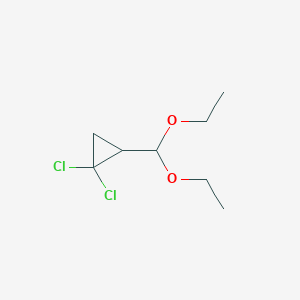

![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
